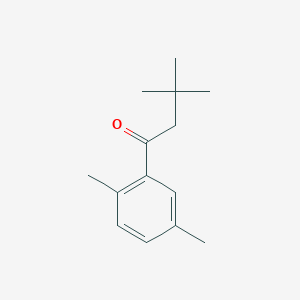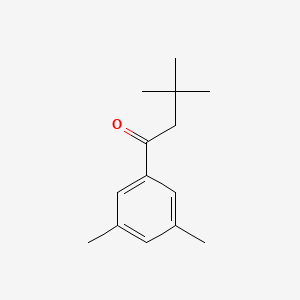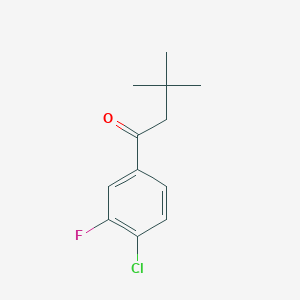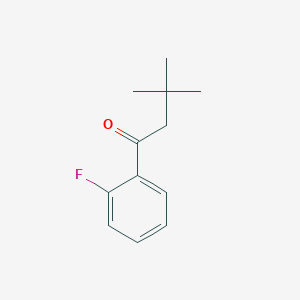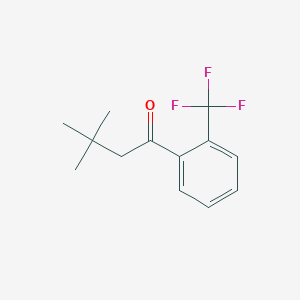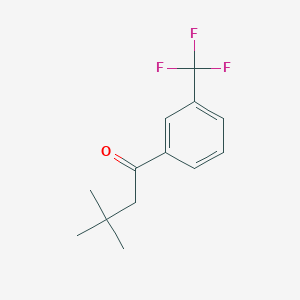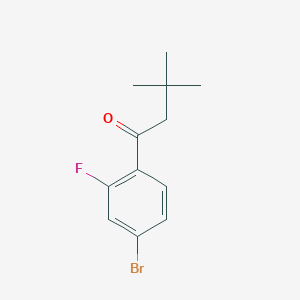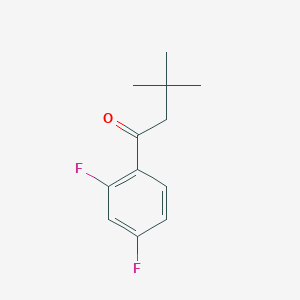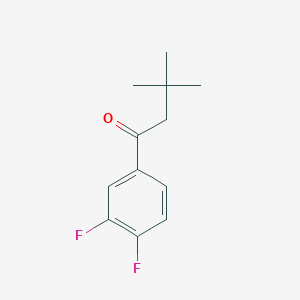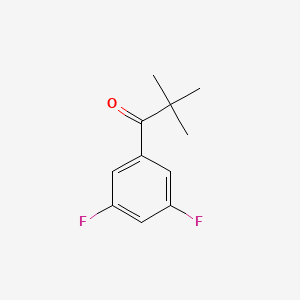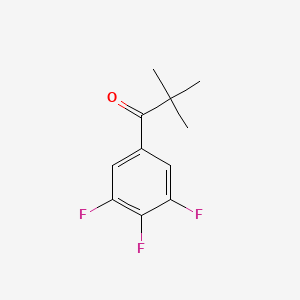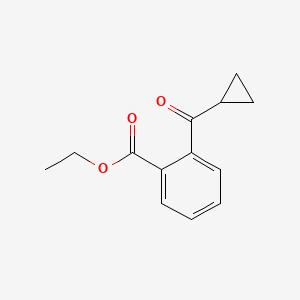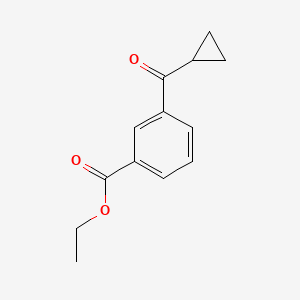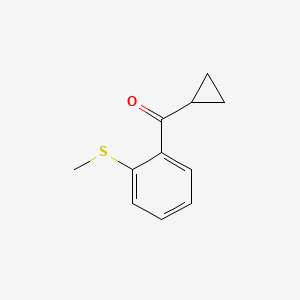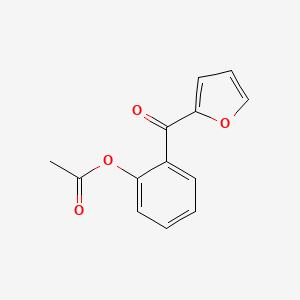
2-(2-Acetoxybenzoyl) furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetoxybenzoyl) furan is an organic compound with a molecular weight of 230.22 g/mol . Its IUPAC name is 2-(2-furoyl)phenyl acetate .
Synthesis Analysis
The synthesis of 2-(2-Acetoxybenzoyl) furan involves a photocatalytic reaction of acceptor/acceptor diazoalkanes with terminal alkynes . Another method involves the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .Molecular Structure Analysis
The linear formula of 2-(2-Acetoxybenzoyl) furan is C13H10O4 . The InChI code is 1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Acetoxybenzoyl) furan include a molecular weight of 230.22 g/mol and a linear formula of C13H10O4 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Domino Synthesis of 2-Arylbenzo[b]furans : A method for synthesizing a wide range of 2-arylbenzo[b]furans, including derivatives similar to 2-(2-Acetoxybenzoyl) furan, was developed using copper(II)-catalyzed coupling. This process is notable for not requiring expensive palladium catalysts or phosphine ligands, and it tolerates various functional groups (Jaseer, Prasad, & Sekar, 2010).
- Copper(I)-Catalyzed Coupling for Synthesis : Another synthesis method for 2-arylbenzo[b]furans involves copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes. This technique is efficient for various derivatives and tolerates different functional groups, offering a palladium-free alternative (Bates, Saejueng, Murphy, & Venkataraman, 2002).
Biological and Medicinal Research
- Antifungal Effects of Derivatives : Derivatives of 2-(2-Acetoxybenzoyl) furan, specifically 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, have shown potential antifungal effects against various fungi species, indicating the compound's relevance in antifungal research (Kaplancıklı et al., 2013).
- Synthesis for Cysteinyl Leukotriene Receptor Antagonism : Research into 3-acetoacetylaminobenzo[b]furan derivatives, which are structurally related to 2-(2-Acetoxybenzoyl) furan, has shown that these compounds exhibit moderate cysteinyl leukotriene receptor 2 antagonistic activity. This suggests a potential therapeutic application in conditions mediated by cysteinyl leukotrienes (Tsuji et al., 2003).
- Neuroprotective and Antineuroinflammatory Effects : Derivatives of 2-arylbenzo[b]furans have been studied for their neuroprotective and anti-inflammatory effects in vitro and in animal models, particularly in the context of Alzheimer's disease. This research suggests the potential of these compounds in developing treatments for neurodegenerative diseases (Chen et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(furan-2-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDATVXQSHKNRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642185 |
Source


|
| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetoxybenzoyl) furan | |
CAS RN |
898766-17-1 |
Source


|
| Record name | [2-(Acetyloxy)phenyl]-2-furanylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

